molecular formula C18H19N5O3S2 B15079196 ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate

Cat. No.: B15079196
M. Wt: 417.5 g/mol
InChI Key: YUNUMPUHZGKHSG-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate is a thiophene-based derivative with a unique structural motif combining a tetrazole ring, a thioacetamido linker, and ester functionality. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting inflammation or oxidative stress pathways, as seen in related thiophene derivatives .

Properties

Molecular Formula

C18H19N5O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H19N5O3S2/c1-4-26-17(25)15-11(2)12(3)28-16(15)19-14(24)10-27-18-20-21-22-23(18)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,24)

InChI Key

YUNUMPUHZGKHSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted thiophene or tetrazole derivatives

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Key Substituent Electronic Effects Hydrogen-Bonding Capacity
Target Compound 1-Phenyltetrazole-5-thioacetamido Strong electron-withdrawing (tetrazole) High (N–H donors)
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate Cyanoacrylamido Moderate electron-withdrawing (CN) Moderate (amide NH)
Ethyl 4,5-Dimethyl-2-(4-Nitrobenzamido)Thiophene-3-Carboxylate 4-Nitrobenzamido Strong electron-withdrawing (NO₂) Low (amide NH)
Ethyl 2-(2-Ethoxy-2-Oxoacetamido)-4,5-Dimethylthiophene-3-Carboxylate Ethoxy-oxoacetamido Electron-withdrawing (ester carbonyl) Moderate (amide NH, ester)

Physical and Spectroscopic Properties

  • Melting Points : The triacetoxy derivative (Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate) melts at 174–178°C . The target compound’s melting point is likely higher due to the tetrazole’s rigidity and intermolecular hydrogen bonding.
  • IR Spectroscopy: The tetrazole’s N–H and C=N stretches (~3400 cm⁻¹ and 1600 cm⁻¹) would distinguish it from cyanoacrylamido (CN ~2200 cm⁻¹) or nitrobenzamido (NO₂ ~1520 cm⁻¹) analogs .
  • NMR: The tetrazole’s aromatic protons (δ ~7.5–8.0 ppm) and thioacetamido methylene (δ ~3.5–4.0 ppm) would contrast with cyanoacrylamido vinyl protons (δ ~6.5–7.5 ppm) .

Crystallographic and Computational Analysis

  • Crystal Packing: Tools like SHELX and Mercury enable comparison of hydrogen-bonding patterns. The tetrazole’s N–H groups may form stronger intermolecular interactions than cyano or nitro substituents, as seen in Etter’s graph-set analysis .

Biological Activity

Ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a tetrazole moiety and an acetamido group. Its structural complexity suggests multiple sites for interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that the presence of the tetrazole and thiophene rings may enhance its interaction with cellular receptors and enzymes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing intracellular signaling cascades.

Anticancer Activity

Recent research indicates that similar compounds with thiophene and tetrazole groups exhibit significant anticancer properties. For instance, compounds with structural similarities have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92
Compound BJurkat (T-cell leukemia)1.98 ± 1.22
Ethyl Thiophene DerivativeHepG2 (liver carcinoma)<10

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented. The presence of electron-withdrawing groups in the structure often enhances their activity against bacterial strains.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a structurally related thiophene derivative on breast cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting that this compound may exhibit similar mechanisms.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structural motifs inhibited bacterial growth effectively, indicating potential therapeutic applications.

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